6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is a complex organic compound that features a benzodioxole ring fused with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Tetrahydroisoquinoline Moiety: This step often involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole ring with the tetrahydroisoquinoline moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced tetrahydroisoquinoline derivatives, and various substituted benzodioxole compounds .
Scientific Research Applications
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetic acid: This compound shares a similar tetrahydroisoquinoline core but differs in its functional groups.
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]phenol: Another related compound with a phenol group instead of a benzodioxole ring.
Uniqueness
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs .
Properties
CAS No. |
1296674-41-3 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.3 |
IUPAC Name |
6-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H15NO3/c18-13-8-15-14(19-9-20-15)7-12(13)16-11-4-2-1-3-10(11)5-6-17-16/h1-4,7-8,16-18H,5-6,9H2 |
InChI Key |
HVIMXNIMEPZROS-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC=CC=C21)C3=CC4=C(C=C3O)OCO4 |
Synonyms |
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.